molecular formula C19H20N2O3S B497543 4-propoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide CAS No. 902248-91-3

4-propoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide

Cat. No.: B497543
CAS No.: 902248-91-3
M. Wt: 356.4g/mol
InChI Key: HCRNNQAEHRFUTI-UHFFFAOYSA-N
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Description

4-propoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring substituted with a propoxy group and a sulfonamide group attached to a pyridinylmethyl moiety. Its distinct molecular structure makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide typically involves multiple steps, starting with the preparation of the naphthalene sulfonamide core. The propoxy group is introduced through an alkylation reaction, while the pyridinylmethyl group is attached via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalenesulfonamides.

Scientific Research Applications

4-propoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-propoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-propoxy-N-(2-pyridinylmethyl)benzenesulfonamide: Similar structure with a methyl group instead of a naphthalene ring.

    4-propoxy-N-(2-pyridinylmethyl)benzamide: Similar structure but lacks the sulfonamide group.

Uniqueness

4-propoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide stands out due to its unique combination of a naphthalene ring, propoxy group, and sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-propoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-24-18-10-11-19(17-9-4-3-8-16(17)18)25(22,23)21-14-15-7-5-6-12-20-15/h3-12,21H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRNNQAEHRFUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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